molecular formula C20H16ClF3N6O2 B6418809 ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate CAS No. 1134732-17-4

ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B6418809
CAS No.: 1134732-17-4
M. Wt: 464.8 g/mol
InChI Key: GDYYKFZCTXGHJZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N6O2 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0975360 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their significant pharmacological properties. They have been extensively studied for their roles as kinase inhibitors, particularly against targets involved in cancer progression. The core structure allows for various substitutions that can enhance biological activity and selectivity towards specific molecular targets.

This compound primarily acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potent inhibition of Pim-1 and Flt-3 kinases:

  • Pim-1 Kinase Inhibition : This compound has demonstrated significant inhibition of Pim-1 at submicromolar concentrations. Pim-1 is implicated in various cancers due to its role in promoting cell survival and proliferation. Inhibition of this kinase leads to reduced phosphorylation of BAD protein, a key regulator of apoptosis .
  • Flt-3 Kinase Inhibition : Similar to Pim-1, Flt-3 is critical for hematopoietic cell growth and survival. The compound's dual inhibitory action suggests potential utility in treating hematologic malignancies .

Anticancer Activity

The anticancer efficacy of ethyl 5-amino derivatives was evaluated through several assays:

  • MTT Assay : This assay was utilized to assess cell viability in various cancer cell lines (e.g., MDA-MB-231). The results indicated that the compound effectively reduces cell viability in a dose-dependent manner.
  • Clonogenic Assay : The ability to inhibit colony formation was tested, revealing that the compound significantly suppresses the growth of cancer cells mimicking Pim-1 knockdown effects .
  • Cell Cycle Analysis : Flow cytometry was employed to analyze the effects on cell cycle progression. The results showed an accumulation of cells in the G0/G1 phase, indicating that the compound may induce cell cycle arrest.

Selectivity Profile

The selectivity of ethyl 5-amino derivatives was assessed against a panel of 119 oncogenic kinases. The selectivity score indicated a high degree of specificity for Pim-1 over other kinases, with >95% inhibition achieved at 1 μM concentration for Pim-1 and TRKC . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, treatment with ethyl 5-amino derivatives resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors such as angiogenesis.

Study 2: Combination Therapy

Combining ethyl 5-amino with established chemotherapeutics (e.g., Doxorubicin) demonstrated synergistic effects in vitro. The combination led to enhanced apoptosis rates and reduced IC50 values compared to single-agent treatments .

Properties

IUPAC Name

ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O2/c1-3-32-19(31)12-9-26-29(17(12)25)14-8-10(2)27-18-15(11-6-4-5-7-13(11)21)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYKFZCTXGHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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